2-(2-Aminopurin-9-yl)ethanol
Description
Structural Classification and Nomenclature within Purine (B94841) Derivatives
From a structural standpoint, 2-(2-Aminopurin-9-yl)ethanol is classified as an N9-substituted acyclic nucleoside analogue. The core of the molecule is 2-aminopurine (B61359), a purine base that is isomeric with adenine (B156593) and guanine (B1146940). Unlike natural nucleosides, which feature a ribose or deoxyribose sugar ring attached to the N9 position, this compound has a flexible ethanol (B145695) group (-CH2CH2OH). This "acyclic" (non-ring) side chain is a defining characteristic.
The systematic name for this compound, according to IUPAC (International Union of Pure and Applied Chemistry) nomenclature, is 2-(2-amino-9H-purin-9-yl)ethan-1-ol .
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₉N₅O |
| Molar Mass | 179.18 g/mol |
| Parent Compound | 2-Aminopurine |
| Structural Class | Acyclic Nucleoside Analogue |
Contextual Significance as a 2-Aminopurine Nucleoside Analog
The scientific interest in this compound stems directly from its identity as a nucleoside analogue of 2-aminopurine (2AP). 2-Aminopurine itself is a highly significant tool in molecular biology and biochemistry. It is a fluorescent analogue of the natural DNA bases and is widely used to probe the structure, dynamics, and interactions of DNA and RNA. nih.govmdpi.com When incorporated into a nucleic acid sequence, its fluorescence is sensitive to the local environment, providing insights into processes like base stacking and protein-DNA interactions.
As an acyclic nucleoside analogue, this compound would be investigated for its potential to interact with enzymes that process natural nucleosides, such as kinases and polymerases. The flexible ethanol side chain prevents it from being incorporated into a growing DNA or RNA chain in the same way as a natural nucleoside, making it a candidate for evaluation as a chain terminator or enzyme inhibitor. The synthesis of various nucleoside analogues is a common strategy in the development of antiviral and anticancer drugs. tandfonline.com
Historical Overview of Research Trends for 2-Aminopurine and its Derivatives
Research involving 2-aminopurine and its derivatives has evolved considerably over several decades.
Early Investigations: Initial interest in 2-aminopurine was largely due to its properties as a chemical mutagen. It can be incorporated into DNA during replication and can cause transition mutations by pairing with either thymine (B56734) or cytosine. This property made it a valuable tool in early genetic research.
Development as a Fluorescent Probe: A major shift in research focus occurred with the recognition of 2-aminopurine's fluorescent properties. Scientists began synthesizing 2-aminopurine nucleosides to incorporate them into specific sites within DNA and RNA strands. nih.govresearchgate.net This allowed for detailed studies of nucleic acid conformation and enzyme kinetics that were not possible with non-fluorescent natural bases.
Modern Therapeutic and Materials Research: In more recent years, the synthesis of 2-aminopurine derivatives has expanded into medicinal chemistry and materials science. Researchers design and create novel analogues with modified purine rings or N9-substituents to explore their biological activities. tandfonline.com Studies have described the synthesis of various N9-substituted 2-aminopurine analogues for evaluation as antiviral agents or for their potential in forming complex coordination polymers with metal ions. tandfonline.comresearchgate.net The overarching trend is to use the 2-aminopurine scaffold to create molecules with tailored photophysical or biological functions.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-aminopurin-9-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O/c8-7-9-3-5-6(11-7)12(1-2-13)4-10-5/h3-4,13H,1-2H2,(H2,8,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPHJACVZTYUJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)N)N(C=N2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70322443 | |
| Record name | 2-(2-aminopurin-9-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70322443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7471-56-9 | |
| Record name | NSC401243 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401243 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-aminopurin-9-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70322443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2 2 Aminopurin 9 Yl Ethanol
Synthetic Routes to the 2-Aminopurine (B61359) Scaffold
The synthesis of the 2-aminopurine core, a structural analog of guanine (B1146940), is a critical first step and can be achieved through several strategic approaches. researchgate.netnih.gov These methods range from classic cyclization reactions to more novel reconstructive methodologies.
Cyclocondensation Approaches
Cyclocondensation reactions represent a traditional and widely utilized route for assembling the fused imidazole (B134444) and pyrimidine (B1678525) rings of the purine (B94841) system. rsc.orgresearchgate.net The most prominent of these is the Traube purine synthesis, which remains a cornerstone method. wur.nl This approach typically involves the condensation of a substituted 4,5-diaminopyrimidine (B145471) with a one-carbon synthon, such as formic acid, formamide, or orthoformates, to form the imidazole ring.
For the synthesis of 2-aminopurine, the process starts with a pyrimidine precursor already containing the 2-amino group. A common starting point is the condensation of 2,4,5-triaminopyrimidine with an appropriate cyclizing agent. researchgate.net Variations of this method involve the use of α,β-unsaturated ketones reacting with guanidines to form the initial 2-aminopyrimidine (B69317) ring, which can then be further modified. mdpi.com The reaction conditions, such as temperature and catalysts, are optimized to favor the cyclization and maximize the yield of the desired purine scaffold. mdpi.comorganic-chemistry.org
Reconstructive Strategies for Purine Ring Formation
A more recent and innovative approach to the 2-aminopurine scaffold involves a reconstructive methodology. researchgate.netresearchgate.net This strategy circumvents the direct cyclization of a triaminopyrimidine by first constructing a condensed polyazotic heterocyclic system, specifically a tetrazolopyrimidine structure, which is then chemically transformed and reconstructed to form the purine ring. researchgate.netnih.gov
A key example of this strategy begins with the nitration of tetrazolo[1,5-a]pyrimidin-7-amine to yield 6-nitrotetrazolo[1,5-a]pyrimidin-7-amine. nih.govresearchgate.net This intermediate undergoes a reductive cleavage of the tetrazole ring to form 5-nitropyrimidine-2,4-diamine. researchgate.net Subsequent reduction of the nitro group yields pyrimidine-2,4,5-triamine. researchgate.net The final step is the construction of the imidazole ring from this triamine precursor to yield 2-aminopurine. researchgate.net This multi-step pathway offers an alternative route that can be advantageous under certain conditions.
The optimization of key steps in this reconstructive synthesis has been documented, highlighting the conditions that maximize yields for the intermediate and final products.
Table 1: Optimization for the Preparation of 5-Nitropyrimidine-2,4-diamine
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂ (10 atm), Pd/C | EtOH | 25 | 24 | 24 |
| 2 | H₂ (10 atm), Pd/C | EtOH/NH₃ | 25 | 24 | 32 |
| 3 | H₂ (50 atm), Pd/C | EtOH/AcOH | 60 | 24 | 55 |
| 4 | H₂ (50 atm), Raney Ni | EtOH/NH₃ | 60 | 24 | 77 |
Data sourced from research on reconstructive methodologies for 2-aminopurine synthesis. researchgate.net
Table 2: Optimization for the Preparation of Pyrimidine-2,4,5-triamine
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂ (50 atm), Pd/C | EtOH | 60 | 24 | 59 |
| 2 | H₂ (50 atm), Raney Ni | EtOH | 60 | 24 | 72 |
| 3 | H₂ (50 atm), Raney Ni | EtOH/NH₃ | 60 | 24 | 88 |
| 4 | Na₂S₂O₄ | H₂O/NH₃ | 80 | 2 | 81 |
Data sourced from studies on the transformation of nitropyrimidines. researchgate.net
Halogenation and Amination Transformations
Functional group interconversion on a pre-formed purine or pyrimidine ring is another key strategy. The introduction of the 2-amino group can be achieved through the amination of a suitable precursor, often a 2-halopurine. wur.nl For instance, 2-chloropurine can undergo nucleophilic substitution with ammonia (B1221849) or an amine source to yield 2-aminopurine. wur.nlmdpi.com
This approach is part of a broader set of chemical modifications applicable to the purine nucleus, which also includes halogenation, benzoylation, and alkylation, allowing for the synthesis of a diverse array of derivatives. rsc.orgresearchgate.net The reactivity of the purine ring towards electrophilic and nucleophilic attack is influenced by the existing substituents. wur.nlmdpi.com For example, the amination of 2,4-dichloropyrimidines often occurs selectively at the C4 position before the C2 position. mdpi.com Therefore, a carefully planned synthetic sequence is essential for achieving the desired 2-amino substitution pattern.
Alkylation and Derivatization at the N9-Position
Once the 2-aminopurine scaffold is obtained, the next critical transformation for the synthesis of 2-(2-Aminopurin-9-yl)ethanol is the attachment of the hydroxyethyl (B10761427) group to the N9 position of the purine ring.
Introduction of the Hydroxyethyl Moiety
The introduction of the 2-hydroxyethyl group at the N9 position is a specific case of N-alkylation. This is typically achieved by reacting 2-aminopurine with a suitable alkylating agent containing the desired hydroxyethyl moiety. Common reagents for this purpose include 2-bromoethanol (B42945) or 2-chloroethanol, often in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF). scispace.com Another potential route involves the reaction of the purine with ethylene (B1197577) oxide, which directly introduces the hydroxyethyl group. The Mitsunobu reaction, using an alcohol like ethylene glycol, provides an alternative method that often proceeds with high regioselectivity for the N9 position. mdpi.comrsc.org
Regioselectivity in Purine N-Alkylation Reactions
A significant challenge in the synthesis of N9-substituted purines is controlling the regioselectivity of the alkylation reaction. Purines possess multiple nucleophilic nitrogen atoms (N1, N3, N7, and N9), and alkylation can potentially occur at any of these sites, leading to a mixture of isomers. mdpi.comresearchgate.net For 2-aminopurine, the primary products of alkylation are typically the N9 and N7 isomers.
Several factors influence the N9/N7 regioselectivity:
Steric Hindrance : The presence of a substituent at the C6 position of the purine ring can sterically hinder attack at the adjacent N7 position, thereby favoring alkylation at the more accessible N9 position. scispace.commdpi.com Studies have shown that increasing the bulk of the C6-substituent generally improves the N9/N7 product ratio. scispace.com
Reaction Conditions : The choice of base, solvent, and temperature can significantly impact the outcome. For example, using bases like potassium carbonate in DMF is a common condition for favoring N9 alkylation. scispace.comresearchgate.net
Alkylation Method : Different alkylation protocols exhibit varying degrees of regioselectivity. The Mitsunobu reaction, for instance, is often highly selective for the N9 position. mdpi.comrsc.org Microwave-assisted synthesis has also been explored to accelerate reactions and potentially improve selectivity. rsc.orgresearchgate.net
Research has systematically investigated the effect of the C6-substituent on the regioselectivity of N-alkylation, providing valuable data for synthetic planning.
Table 3: Effect of C6-Substituent on N9/N7 Regioselectivity in the Alkylation of 2-Aminopurines
| 2-Amino-6-Substituted Purine (Substituent) | N9/N7 Ratio |
| -Cl (Chloro) | 4.6 : 1 (82:18) |
| -OCH₃ (Methoxy) | 1.8 : 1 |
| -SCH₃ (Methylthio) | 10 : 1 |
| -iPr (Isopropyl) | 25 : 1 |
| -SPh-4-Cl (4-Chlorophenylsulfanyl) | 8.1 : 1 (89:11) |
Data compiled from studies on purine alkylation. scispace.com
This controlled alkylation is the final key step in producing this compound, a molecule that serves as a building block for more complex chemical structures.
Functionalization of the Hydroxyl Group
The primary alcohol of this compound is a key site for chemical modification, allowing for the synthesis of a diverse range of derivatives. These modifications are primarily achieved through esterification and etherification reactions.
Esterification Reactions
Esterification of the hydroxyl group is a common strategy to create prodrugs of purine derivatives. This approach is exemplified in the development of antiviral agents where esterification enhances properties such as oral bioavailability. For instance, the esterification of ganciclovir, a structurally related purine derivative, with L-valine to form the L-monovaline ester significantly improves its absorption after oral administration. Current time information in Bangalore, IN.google.comgoogle.com This process typically involves reacting the alcohol with an amino acid, often protected, followed by deprotection steps.
General esterification can also be accomplished using various coupling agents. One such method involves the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM), which facilitates the reaction between a carboxylic acid and an alcohol in the presence of a base like N-methylmorpholine. google.com Although not specifically documented for this compound, this method is broadly applicable to primary alcohols.
Another approach is the Mitsunobu reaction, which allows for the esterification of alcohols under mild conditions. In a relevant example, the inversion of configuration at a pyrrolidine (B122466) carbon was achieved via Mitsunobu esterification using 4-nitrobenzoic acid, demonstrating the utility of this reaction for creating specific stereochemistries. nih.gov
The following table summarizes common esterification approaches applicable to this compound.
Table 1: Esterification Reactions of the Hydroxyl Group
| Reaction Type | Reagents | Key Features | Example Application |
|---|---|---|---|
| Amino Acid Esterification | L-Valine, protecting groups | Prodrug synthesis for improved bioavailability. | Ganciclovir L-monovaline ester. Current time information in Bangalore, IN.google.comgoogle.com |
| DMTMM Coupling | Carboxylic acid, DMTMM, N-methylmorpholine | General and efficient esterification. | Formation of various esters from alcohols. google.com |
| Mitsunobu Reaction | Carboxylic acid, DEAD/DIAD, PPh₃ | Mild conditions, stereochemical control. | Inversion of alcohol stereocenters. nih.gov |
Ether Formation and Conjugation Strategies
The hydroxyl group of this compound can be converted into an ether, providing a stable linkage for conjugation to other molecules. The Williamson ether synthesis is a fundamental and versatile method for this transformation. This SN2 reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then displaces a halide from an alkyl halide.
A key strategy in synthesizing derivatives of this compound is the N9-alkylation of the 2-aminopurine core with an ethanol (B145695) derivative that has a protected hydroxyl group or a leaving group. For example, the reaction of 6-chloropurine (B14466) with 2-(tetrahydropyran-2-yloxy)ethyl bromide, followed by deprotection, yields the corresponding 9-(2-hydroxyethyl)purine. acs.org This general pathway can be adapted for 2-aminopurine.
The hydroxyl group also serves as a point for more complex conjugations. For instance, it can be activated with tresyl chloride, making it highly reactive toward primary amines to form stable linkages without a spacer. This method is useful for attaching the molecule to proteins or other carriers.
Table 2: Ether Formation and Conjugation Strategies
| Method | Description | Typical Reagents |
|---|---|---|
| Williamson Ether Synthesis | An alkoxide ion displaces a halide in an SN2 reaction. | Alcohol, NaH, Alkyl halide |
| N9-Alkylation | Alkylation of the purine nitrogen with a functionalized ethanol side chain. | 2-Aminopurine, 2-haloethanol derivative |
| Tresyl Chloride Activation | Activation of the hydroxyl group for reaction with amines. | Tresyl chloride, primary amine |
Chemoenzymatic Synthesis and Biocatalytic Approaches
Biocatalysis offers a sustainable and highly selective alternative to traditional chemical synthesis, often proceeding under mild conditions and reducing the need for protecting groups. acs.org While specific biocatalytic transformations of this compound are not extensively documented, analogous reactions with similar purine derivatives highlight the potential of this approach.
Enzymes such as lipases and alcohol dehydrogenases (ADHs) are frequently used in the synthesis of nucleoside analogs. acs.org For example, the chemoenzymatic synthesis of Tenofovir, another acyclic nucleoside analog, employs lipase-catalyzed kinetic resolution of a racemic alcohol or ADH-catalyzed stereoselective reduction of a ketone to yield an enantiomerically pure alcohol intermediate. acs.org
Another powerful biocatalytic method is enzymatic transglycosylation, which is used to synthesize various nucleosides. nih.gov This reaction, often catalyzed by nucleoside phosphorylases (NPs), involves the transfer of a glycosyl group from a donor to the purine base. researchgate.net For purine derivatives, recombinant E. coli purine nucleoside phosphorylase (PNP) has been used effectively. nih.govresearchgate.net This approach could potentially be used to modify this compound or its precursors.
Late-stage functionalization of complex molecules can also be achieved using chemoenzymatic strategies. For instance, cytochrome P450 monooxygenases have been used for the selective hydroxylation of aliphatic positions in natural products, followed by chemical derivatization of the newly introduced hydroxyl group. nih.gov
Table 3: Potential Biocatalytic Approaches
| Enzyme Class | Reaction Type | Application in Analogs |
|---|---|---|
| Lipases | Kinetic Resolution | Separation of racemic alcohol intermediates. acs.org |
| Alcohol Dehydrogenases (ADHs) | Stereoselective Reduction | Asymmetric synthesis of chiral alcohols from ketones. acs.org |
| Nucleoside Phosphorylases (NPs) | Transglycosylation | Synthesis of nucleosides from purine bases. nih.govresearchgate.net |
| Cytochrome P450s | C-H Hydroxylation | Introduction of hydroxyl groups for further functionalization. nih.gov |
Reaction Mechanisms and Pathways in Synthesis
The primary synthetic route to this compound involves the construction of the purine ring system followed by the attachment of the 2-hydroxyethyl side chain, or the alkylation of a pre-formed purine.
A common pathway starts with a substituted pyrimidine, such as 2,4,5-triaminopyrimidine, which undergoes cyclization to form the imidazole portion of the purine ring. mdpi.com A novel approach involves the synthesis of a tetrazolopyrimidine intermediate which is then transformed into a triaminopyrimidine and subsequently cyclized to form the 2-aminopurine core. mdpi.com
The key step in forming the final product is the N-alkylation of the 2-aminopurine core. The purine ring has multiple nitrogen atoms that can be alkylated (N7 and N9 being the most common). Regioselective alkylation at the N9 position is crucial and often challenging. researchgate.net The reaction typically proceeds via an SN2 mechanism where the purine anion attacks an alkyl halide.
The synthesis of this compound can be achieved by reacting 2-aminopurine with a suitable 2-carbon electrophile, such as 2-bromoethanol or a protected version like 2-(tetrahydropyran-2-yloxy)ethyl bromide. acs.orgopen.ac.uk The use of a base like sodium hydride or potassium carbonate in a polar aprotic solvent such as DMF is common. researchgate.net The reaction with 2-bromoethanol can sometimes lead to elimination byproducts, especially with strong bases. open.ac.uk
The general mechanism for N9-alkylation is as follows:
Deprotonation: A base removes the acidic proton from the N9 position of the 2-aminopurine ring, forming a purine anion.
Nucleophilic Attack: The purine anion acts as a nucleophile and attacks the electrophilic carbon of the alkylating agent (e.g., 2-bromoethanol), displacing the leaving group (e.g., bromide).
Workup: The reaction is quenched to yield the N9-alkylated product. If a protecting group was used on the hydroxyl function, a subsequent deprotection step is required.
Controlling the N9 versus N7 selectivity is a significant challenge in purine chemistry. Factors influencing this selectivity include the nature of the substituent at the C6 position of the purine, the choice of base and solvent, and the use of phase-transfer catalysts or cyclodextrins, which can sterically hinder the N7 position. researchgate.netresearchgate.net
Molecular Interactions and Recognition Mechanisms of 2 2 Aminopurin 9 Yl Ethanol
Interactions with Nucleic Acid Structures
As a derivative of a purine (B94841) base, 2-(2-aminopurin-9-yl)ethanol has the potential to interact with and be integrated into nucleic acid structures, where its behavior is analogous to that of the widely studied fluorescent probe, 2-aminopurine (B61359) (2AP). researchgate.netwikipedia.org
The 2-aminopurine base of the molecule primarily dictates its base pairing properties. Functioning as an analog of adenine (B156593), it preferentially forms a base pair with thymine (B56734) (T) in DNA and uracil (B121893) (U) in RNA through two hydrogen bonds. nih.govnih.gov However, unlike adenine, the exocyclic amino group is at the 2-position instead of the 6-position. This relocation of the amino group alters the hydrogen bonding pattern in the minor groove of the DNA duplex but preserves the Watson-Crick face for pairing with T or U. mdpi.com Under certain conditions, such as low pH, it has been noted that 2-aminopurine can also form a stable base pair with cytosine (C). wikipedia.org
Table 1: Comparative Thermodynamics of DNA Duplexes with Modified Purines This table illustrates the general thermodynamic principles of 2-amino group contributions, based on studies of related purine analogs.
| Modified Base Pair | Change in Melting Temperature (ΔTm) | Change in Free Energy (ΔΔG°) | Key Observation | Reference |
|---|---|---|---|---|
| D•T vs. A•T | Increased | More Negative | 2,6-diaminopurine (D) forms three H-bonds with thymine, increasing stability. | mdpi.com |
| G•C vs. I•C | Increased | More Negative | Guanine's (G) 2-amino group provides significant stabilization compared to inosine (B1671953) (I), which lacks it. | mdpi.com |
| 2AP•T vs. A•T | Similar to slightly decreased | Similar | 2-aminopurine (2AP) generally maintains duplex stability, though it can introduce minor perturbations. | nih.gov |
The incorporation of this compound into a nucleic acid strand can influence its local conformation and dynamics. The parent base, 2-aminopurine, is a widely used fluorescent probe for studying these very properties. researchgate.net Its fluorescence is highly sensitive to its local environment, being significantly quenched when stacked with neighboring bases within a duplex, and enhanced when the structure is perturbed or the base is in a more flexible, extrahelical position. researchgate.netoup.com
The integration of this compound into synthetic DNA and RNA oligonucleotides is achieved using standard solid-phase phosphoramidite (B1245037) chemistry. chemie-brunschwig.ch This process requires the chemical synthesis of a phosphoramidite derivative of the acyclic nucleoside analog. The hydroxyl group of the ethanol (B145695) moiety is reacted to attach a phosphoramidite group, which is the reactive species used in automated oligonucleotide synthesizers.
The synthesis protocol involves the sequential coupling of these phosphoramidite building blocks to a growing oligonucleotide chain attached to a solid support. chemie-brunschwig.ch Acyclic nucleoside analogs, including those with hydroxyethyl (B10761427) side chains, have been successfully incorporated into oligonucleotides for various research purposes. google.com Once synthesized, these modified oligonucleotides can be used in a wide range of biochemical and biophysical assays to probe nucleic acid structure, dynamics, and interactions. d-nb.infoescholarship.org
Binding to Protein and Enzyme Active Sites
The 2-aminopurine core of this compound allows it to act as a mimic of natural purines like adenine and guanine (B1146940). This structural similarity enables it to bind to the active sites of various purine-binding proteins, including a large and therapeutically important class of enzymes known as kinases. smolecule.comresearchgate.net
Protein kinases are enzymes that catalyze the transfer of a phosphate (B84403) group from ATP (adenosine triphosphate) to a substrate protein. Their active sites contain a highly conserved binding pocket for the adenine moiety of ATP. researchgate.net Purine derivatives, including 2-aminopurine and its analogs, can function as ATP-competitive inhibitors by occupying this binding site. researchgate.netnih.gov
The parent compound, 2-aminopurine, has been shown to be a protein kinase inhibitor that can suppress the activity of DNA damage-responsive kinases such as ATM (Ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related). nih.gov The binding affinity of this compound to a specific kinase would depend on the precise geometry and chemical nature of the amino acid residues in the active site. wikipedia.org The ethanol side chain can form additional interactions or, conversely, cause steric clashes that could either enhance or reduce binding affinity compared to 2-aminopurine itself.
The primary mechanism of enzyme inhibition by purine analogs like this compound in the context of kinases is competitive inhibition with respect to ATP. By binding to the ATP pocket in the enzyme's active site, the inhibitor prevents the natural substrate, ATP, from binding, thereby blocking the phosphotransfer reaction. researchgate.netnih.gov
Kinetic studies are used to confirm this mechanism and to determine the inhibitory potency of the compound, typically expressed as an inhibition constant (Ki) or an IC50 value. For example, 2-aminopurine has been shown to inhibit ATM/ATR-dependent phosphorylation in vivo, demonstrating its ability to engage and block the catalytic activity of these kinases within a cellular context. nih.gov Acyclic nucleoside analogs are a well-established class of enzyme inhibitors, with compounds like erythro-9-(2-hydroxynonyl)adenine (EHNA) being a known inhibitor of adenosine (B11128) deaminase. google.comnih.gov This precedent supports the investigation of this compound and similar derivatives as potential enzyme inhibitors.
Table 2: Kinase Inhibition by the Parent Compound 2-Aminopurine (2-AP) This table provides examples of kinases known to be inhibited by 2-AP, suggesting potential targets for its derivatives.
| Enzyme Target | Biological Pathway | Consequence of Inhibition | Reference |
|---|---|---|---|
| ATM/ATR Kinases | DNA Damage Response | Suppression of p53 phosphorylation, bypass of cell cycle arrest. | nih.gov |
| DNA-PK | DNA Repair | Potential modulation of p53 activation. | nih.gov |
| Protein Kinase C (PKC) | Signal Transduction | General kinase inhibitors often show activity against multiple PKC isoforms. | nih.gov |
Characterization of Protein-Ligand Complex Formation
The interaction of this compound with proteins has been characterized using several advanced biochemical and biophysical techniques. These methods have been instrumental in identifying protein targets and quantifying the energetics of the binding events.
One key approach involves affinity-based protein profiling. In studies investigating the targets of organometallic compounds, this compound was used as a component of a larger ruthenium-arene complex to identify its binding partners in protozoan parasites. mdpi.comresearchgate.net Researchers employed differential affinity chromatography, where the compound was immobilized on a column, followed by shotgun mass spectrometry to identify the proteins that selectively bound to it from parasite lysates. mdpi.comresearchgate.net This methodology successfully identified several classes of interacting proteins in both Toxoplasma gondii and Trypanosoma brucei, including ribosomal proteins, translation initiation and elongation factors, and mitochondrial ATP-synthase subunits. mdpi.comresearchgate.net
Another technique used to quantify the binding affinity is Quartz Crystal Microbalance (QCM). This method measures changes in frequency of a quartz crystal sensor to detect binding events in real-time. A study utilizing QCM demonstrated a concentration-dependent affinity of this compound for a specific heptameric peptide, yielding a dissociation constant (KD) that quantifies the strength of the interaction. researchgate.net
| Technique | Interacting Partner | Key Findings | Organism/System |
|---|---|---|---|
| Differential Affinity Chromatography & Mass Spectrometry | Ribosomal Proteins, Translation Factors, ATP-Synthase Subunits | Identified as specific binding partners of a conjugate containing the compound. mdpi.comresearchgate.net | Toxoplasma gondii, Trypanosoma brucei mdpi.comresearchgate.net |
| Quartz Crystal Microbalance (QCM) | Heptameric Peptide | Determined a binding affinity with a KD of 968 ± 53.3 μM. researchgate.net | In vitro peptide screen researchgate.net |
Non-Covalent Interactions and Supramolecular Assemblies
The formation of complex, ordered supramolecular structures from individual molecules of this compound is driven by a combination of non-covalent interactions. These weak, directional forces, including hydrogen bonding and π-stacking, are fundamental to its ability to self-assemble and to form coordination polymers with metal ions. mdpi.comsci-hub.se The interplay of these interactions dictates the final architecture and stability of the resulting assemblies in the solid state.
Hydrogen Bonding Networks
The molecular structure of this compound is rich in both hydrogen bond donors and acceptors, predisposing it to the formation of extensive hydrogen bonding networks. Key functional groups involved include:
Donors: The primary amino group (-NH2) at the 2-position and the hydroxyl (-OH) group of the ethanol tail.
Acceptors: The nitrogen atoms within the purine ring system (N1, N3, N7) and the oxygen atom of the hydroxyl group. researchgate.net
π-Stacking Interactions
The planar, aromatic purine ring of this compound is capable of engaging in π-stacking interactions, which are critical for stabilizing supramolecular structures. These interactions involve the face-to-face or offset stacking of the aromatic rings, driven by attractive non-covalent forces.
Direct evidence for this phenomenon comes from the single-crystal X-ray diffraction analysis of a Cadmium(II) coordination polymer incorporating this compound as a ligand. mdpi.com The study revealed the formation of antiparallel displaced π-stacking interactions between the purine rings of adjacent ligands within the crystal lattice. mdpi.com The strength and nature of these interactions were further investigated using Density Functional Theory (DFT) calculations, which analyzed how coordination to the metal center affects the energetics of the π-stacking. mdpi.com
| Interaction Type | Structural Context | Method of Observation |
|---|---|---|
| Antiparallel Displaced π-Stacking | Cd(II) Coordination Polymer Crystal Lattice | Single-Crystal X-ray Diffraction, Density Functional Theory (DFT) mdpi.com |
Solvent-Mediated Interactions
Solvent plays a critical role in the molecular interactions and assembly of this compound. The compound's bifunctional character, with a polar ethanol tail and a largely aromatic purine core, dictates its behavior in different solvent environments.
The hydroxyl group significantly enhances solubility in polar solvents such as water and ethanol through the formation of hydrogen bonds with solvent molecules. researchgate.net This solvation is a key factor in its handling and reactivity in biochemical and synthetic applications.
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state structure of organic molecules by probing the magnetic environments of atomic nuclei. For 2-(2-Aminopurin-9-yl)ethanol, ¹H and ¹³C NMR spectra provide critical information about the connectivity and conformation of the molecule.
¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the purine (B94841) ring protons (H6 and H8), the exocyclic amino group protons, and the protons of the N9-hydroxyethyl substituent. The H8 proton of the purine ring typically appears as a singlet in the downfield region (around 7.7-8.4 ppm). mathnet.rucdnsciencepub.com The protons of the ethanol (B145695) substituent, specifically the methylene (B1212753) groups adjacent to the nitrogen (N-CH₂) and the hydroxyl group (CH₂-OH), would exhibit characteristic multiplets. The N-CH₂ protons are expected around 4.2 ppm, while the CH₂-O protons would be slightly upfield at approximately 3.7 ppm. aub.edu.lb The amino group protons (NH₂) would likely appear as a broad singlet. mathnet.ru
¹³C NMR Spectroscopy: The carbon spectrum provides information on each unique carbon atom in the molecule. The carbon atoms of the purine ring are expected to resonate in the aromatic region (110-160 ppm). mathnet.ru For instance, in similar N-(2-amino-9H-purin-6-yl)-substituted amino acids, the C5' carbon appears around 112 ppm, while the C8' carbon is observed near 136 ppm. The C2', C4', and C6' carbons resonate further downfield, typically between 152 and 160 ppm. mathnet.ru The carbons of the hydroxyethyl (B10761427) chain would appear in the upfield region of the spectrum.
Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| H8 | ¹H | ~ 7.7 - 8.4 | Singlet | Purine ring proton. mathnet.rucdnsciencepub.com |
| H6 | ¹H | ~ 7.0 - 7.8 | Singlet | Purine ring proton. |
| NH₂ | ¹H | Broad Singlet | Singlet | Exocyclic amino group. mathnet.ru |
| N-CH₂ | ¹H | ~ 4.2 | Triplet | Methylene group adjacent to purine ring. aub.edu.lb |
| CH₂-OH | ¹H | ~ 3.7 | Triplet | Methylene group adjacent to hydroxyl. aub.edu.lb |
| OH | ¹H | Broad Singlet | Singlet | Hydroxyl proton. |
| C2, C4, C6 | ¹³C | ~ 152 - 160 | Singlet | Purine ring carbons. mathnet.ru |
| C8 | ¹³C | ~ 136 | Singlet | Purine ring carbon. mathnet.ru |
| C5 | ¹³C | ~ 112 | Singlet | Purine ring carbon. mathnet.ru |
| N-CH₂ | ¹³C | ~ 45 | Singlet | Methylene carbon adjacent to purine ring. |
| CH₂-OH | ¹³C | ~ 60 | Singlet | Methylene carbon adjacent to hydroxyl. |
Note: The chemical shifts are estimates based on analogous compounds and can vary depending on the solvent and other experimental conditions.
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. These techniques are complementary and offer valuable insights into the molecular structure and bonding.
The FT-IR and Raman spectra of this compound would be characterized by vibrations of the purine core, the amino group, and the hydroxyethyl side chain. Studies on related purine derivatives such as 2,6-diamino purine and N9-(2-hydroxyethyl)adenine provide a basis for assigning the expected vibrational bands. aub.edu.lbpreprints.orglookchem.comnih.gov
Key expected vibrational frequencies include the N-H stretching vibrations of the amino group, typically appearing in the region of 3300-3500 cm⁻¹. The O-H stretch of the alcohol group would also be found in this region, often as a broad band. The C-H stretching vibrations of the purine ring and the ethyl group would be observed around 2850-3100 cm⁻¹. The purine ring stretching vibrations (C=N, C=C) give rise to a series of characteristic bands in the 1500-1650 cm⁻¹ region. The N-H bending vibrations are expected around 1600-1670 cm⁻¹. preprints.org
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |
| N-H Stretch | 3300 - 3500 | Strong | Amino Group |
| O-H Stretch | 3200 - 3600 | Strong, Broad | Hydroxyl Group |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Purine Ring |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium | Ethyl Group |
| C=N, C=C Stretch | 1500 - 1650 | Medium to Strong | Purine Ring |
| N-H Bend | 1600 - 1670 | Medium | Amino Group |
| C-O Stretch | 1050 - 1150 | Strong | Alcohol |
| C-N Stretch | 1250 - 1350 | Medium | Purine-Ethyl Linkage |
Note: These are expected ranges and the exact positions and intensities can be influenced by intermolecular interactions, such as hydrogen bonding, in the solid state.
Electronic Absorption and Emission Spectroscopy
The electronic transitions of this compound are primarily governed by the 2-aminopurine (B61359) chromophore, which is known for its interesting photophysical properties that are highly sensitive to its environment.
The 2-aminopurine (2AP) chromophore, an isomer of adenine (B156593), exhibits significantly different photophysical properties. Unlike adenine, which is virtually non-fluorescent, 2AP is highly fluorescent with a quantum yield of approximately 0.68 in aqueous solutions. researchgate.net This fluorescence is a key feature that makes 2AP a valuable probe in biochemical studies. The absorption maximum of 2AP is typically around 305-310 nm, and its emission maximum is observed at approximately 365-370 nm. researchgate.net
The fluorescence of the 2-aminopurine chromophore is highly susceptible to quenching by its local environment. This quenching can occur through various mechanisms, including collisional quenching and the formation of non-fluorescent ground-state complexes. For instance, the fluorescence is known to be quenched by stacking interactions with neighboring nucleobases in DNA. researchgate.net Studies on 2AP have also shown that buffer components, such as phosphate (B84403) ions, can act as quenchers through excited-state interactions. acs.org The quenching efficiency is often dependent on the specific chemical environment, including solvent polarity and the presence of hydrogen bond donors or acceptors. researchgate.net Intersystem crossing to the triplet state is another significant non-radiative decay pathway that competes with fluorescence. researchgate.net
Time-resolved fluorescence spectroscopy provides insights into the excited-state dynamics of the 2-aminopurine chromophore. The fluorescence decay of 2AP is often complex and can be described by multi-exponential decay kinetics, indicating the presence of multiple conformational states or different quenching pathways. acs.org The fluorescence lifetime of the unquenched 2AP in aqueous solution is typically in the nanosecond range. However, in environments where quenching occurs, shorter lifetime components are often observed. These studies are crucial for understanding the dynamic interactions of the chromophore with its surroundings.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not publicly available, data from the closely related N9-(2-hydroxyethyl)adenine (9heade) provides valuable insights into the expected solid-state architecture. preprints.orgmdpi.com
In the crystal structure of a salt formed between N9-(2-hydroxyethyl)adenine and 2,2'-thiodiacetic acid, the purine ring is protonated. preprints.org The solid-state structure is stabilized by an extensive network of hydrogen bonds. These interactions involve the amino group, the purine ring nitrogens, and the hydroxyl group of the ethanol substituent, as well as the counter-ion and any solvent molecules present in the crystal lattice.
The crystal structure of a copper(II) complex with N9-(2-hydroxyethyl)adenine further illustrates the coordination potential of this ligand. mdpi.com In this complex, the adenine moiety coordinates to the copper ion through the N1 and N7 positions, and the hydroxyl group of the ethanol side chain participates in hydrogen bonding, highlighting its role in stabilizing the supramolecular assembly.
Based on these related structures, it is anticipated that the solid-state structure of this compound would be heavily influenced by hydrogen bonding, leading to the formation of well-defined supramolecular architectures. The amino group at the 2-position, the purine ring nitrogens, and the terminal hydroxyl group are all expected to act as both hydrogen bond donors and acceptors, creating a robust three-dimensional network.
Interactive Data Table: Crystallographic Data for a Related N9-(2-Hydroxyethyl)adenine Salt
| Parameter | Value for [(H9Heade⁺)(Htda⁻)] |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.6439(3) |
| b (Å) | 22.1853(9) |
| c (Å) | 8.2396(3) |
| α (°) | 90 |
| β (°) | 100.269(2) |
| γ (°) | 90 |
| Volume (ų) | 1376.10(9) |
| Z | 4 |
Source: Preprints.org, 2023. preprints.org Data for the salt of N9-(2-hydroxyethyl)adenine with 2,2'-thiodiacetic acid.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, mass spectrometry provides precise data on its molecular mass and offers insights into the stability and cleavage points of both the purine core and its N9-substituted ethanol side chain.
The molecular formula of this compound is C₇H₉N₅O. Based on this formula, the theoretical masses can be calculated, which are fundamental for mass spectrometric analysis. While specific experimental spectra for this exact compound are not widely published, the expected data can be reliably predicted based on the known behavior of purine analogs and substituted alcohols. psu.eduacs.org
| Parameter | Value | Reference/Method |
|---|---|---|
| Molecular Formula | C₇H₉N₅O | - |
| Molar Mass (g/mol) | 179.18 | Calculated nih.govachemblock.comlgcstandards.com |
| Monoisotopic Mass (Da) | 179.08071 | Calculated nih.gov |
Under typical Electron Ionization (EI) conditions, the molecule is expected to produce a discernible molecular ion peak (M⁺•) at an m/z corresponding to its monoisotopic mass. Studies on various purine derivatives have shown that the molecular ion is generally stable and observable. nih.gov
Softer ionization techniques, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), are also highly applicable, particularly for generating protonated molecules or other adducts with minimal initial fragmentation. nih.govacs.org Common adducts would include the protonated molecule [M+H]⁺, as well as sodium [M+Na]⁺ and potassium [M+K]⁺ adducts, which are useful for confirming the molecular weight.
The fragmentation of this compound is predicted to occur at several characteristic points, driven by the functional groups present: the 2-aminopurine ring and the N9-hydroxyethyl side chain.
Key predicted fragmentation pathways include:
Loss of the side chain: Cleavage of the N9-C1' bond would result in a fragment corresponding to the protonated 2-aminopurine base. This is a very common fragmentation pathway for N9-substituted purines. psu.edu
Fragmentation of the ethanol side chain: The primary alcohol group can undergo characteristic losses. A common fragmentation is the loss of a water molecule (H₂O, 18 Da), resulting in an [M-18]⁺ ion. Another expected cleavage is the loss of a •CH₂OH radical (31 Da), giving an [M-31]⁺ fragment.
Purine ring fragmentation: The purine ring itself can undergo cleavage. A well-documented fragmentation mechanism for purines is a retro-Diels-Alder reaction, which can lead to the loss of neutral molecules like hydrogen cyanide (HCN, 27 Da). nih.gov
These predicted fragmentation patterns provide a detailed fingerprint for the identification and structural confirmation of this compound.
Computational Chemistry and Theoretical Modeling Studies
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of 2-(2-Aminopurin-9-yl)ethanol. These methods solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule, which governs its reactivity, stability, and spectroscopic signatures.
HOMO-LUMO Energy Gaps and Molecular Orbital Analysis
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing a molecule's chemical reactivity and electronic transitions. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.
For the parent compound, 2-aminopurine (B61359), theoretical studies have extensively characterized these orbitals. The HOMO is typically localized over the purine (B94841) ring system, rich in π-electrons, while the LUMO is also distributed across the ring, representing the lowest energy region to accept an electron. The addition of the 2-hydroxyethyl group at the N9 position in this compound is expected to subtly modulate these energies. The alkyl and hydroxyl moieties are weakly electron-donating, which would likely raise the energy of the HOMO and slightly alter the HOMO-LUMO gap compared to unsubstituted 2-aminopurine. This modification can influence the molecule's susceptibility to electrophilic and nucleophilic attack.
Table 1: Theoretical Frontier Orbital Energies
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| 2-Aminopurine (9H-tautomer) | -5.85 | -0.95 | 4.90 |
| This compound (Predicted) | -5.78 | -0.92 | 4.86 |
Note: Values are hypothetical and for illustrative purposes, based on trends observed for similar purine derivatives.
Charge Distribution and Molecular Electrostatic Potential
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution around a molecule. It is invaluable for predicting how a molecule will interact with other charged or polar species, such as biological receptors or solvent molecules. The MEP surface is color-coded to indicate regions of negative potential (red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and susceptible to nucleophilic attack.
In this compound, the most negative electrostatic potential is expected to be concentrated around the nitrogen atoms of the purine ring (particularly N1, N3, and N7) and the oxygen atom of the hydroxyl group. These sites represent the primary locations for hydrogen bond acceptance. Conversely, the amino group's hydrogen atoms and the hydroxyl proton will exhibit positive potential, acting as hydrogen bond donors. Understanding this charge landscape is crucial for predicting non-covalent interactions with biomolecules.
Density Functional Theory (DFT) for Spectroscopic Property Prediction
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for predicting a range of molecular properties, including vibrational and electronic spectra. By calculating the electronic ground state and excited states, DFT can simulate infrared (IR), Raman, and UV-Visible absorption spectra.
For purine analogs, DFT calculations have been successfully used to assign vibrational modes observed in experimental IR and Raman spectra. For this compound, DFT could predict characteristic frequencies for the N-H stretching of the amino group, O-H stretching of the ethanol (B145695) moiety, and various C=N, C=C, and C-N stretching and bending modes within the purine ring.
Similarly, Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra. The parent 2-aminopurine molecule is known for its distinct fluorescence, a property that is highly sensitive to its electronic structure. nih.gov TD-DFT calculations can help assign the observed absorption bands to specific electronic transitions, such as π→π* transitions within the aromatic purine system. The presence of the N9-substituent would be expected to cause a slight solvatochromic shift in the absorption maxima compared to the parent compound.
Molecular Dynamics Simulations of the Conformational Landscape
While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of molecules over time. MD simulations model the movements of atoms by solving Newton's equations of motion, providing a detailed picture of how a molecule behaves in a specific environment, such as in an aqueous solution.
For this compound, a key area of flexibility is the 2-hydroxyethyl side chain attached at the N9 position. The rotation around the N9-C1' and C1'-C2' bonds allows the side chain to adopt various conformations. MD simulations can reveal the preferred orientations (rotamers) of this side chain, the energetic barriers between them, and how its conformation is influenced by interactions with surrounding solvent molecules. This information is vital for understanding how the molecule presents itself for interaction with a biological target. nih.gov
Molecular Docking for Interaction Site Prediction with Biomolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or nucleic acid). This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms.
As a purine analog, this compound could potentially interact with a variety of enzymes or receptors that recognize purines, such as kinases, polymerases, or purinergic receptors. A docking simulation would place the molecule into the active site of a target protein and score the different binding poses based on factors like hydrogen bonding, electrostatic interactions, and hydrophobic contacts.
Table 2: Potential Molecular Interactions of this compound in a Protein Active Site
| Functional Group | Potential Interaction Type | Possible Protein Residue Partner |
|---|---|---|
| Purine Ring Nitrogens (N1, N3, N7) | Hydrogen Bond Acceptor | Lysine, Arginine, Serine |
| Amino Group (-NH2) | Hydrogen Bond Donor | Aspartate, Glutamate, Carbonyl backbone |
| Hydroxyl Group (-OH) | Hydrogen Bond Donor/Acceptor | Histidine, Aspartate, Serine |
Docking studies on similar 2,9-disubstituted purine derivatives have successfully identified key interactions within the active sites of protein targets like EGFR-tyrosine kinase, demonstrating the utility of this approach. nih.gov
Tautomeric Equilibria and Aromaticity Analysis
Tautomers are structural isomers of a compound that readily interconvert, most commonly through the migration of a proton. The parent compound, 2-aminopurine, is known to exist in an equilibrium between its N9-H and N7-H tautomeric forms, particularly in solution. ed.ac.uk However, in this compound, the substitution of the hydrogen at the N9 position with a 2-hydroxyethyl group effectively "locks" the molecule, preventing the common N9-H/N7-H tautomerism. While other tautomeric forms (e.g., involving the exocyclic amino group) are theoretically possible, they are generally much less stable.
Aromaticity is a key property of the purine core, contributing significantly to its stability. According to Hückel's rule, the fused imidazole (B134444) and pyrimidine (B1678525) rings, which both contain 6π electrons in the N9-substituted form, are aromatic. nih.gov Computational methods can quantify this aromaticity using indices such as the Harmonic Oscillator Model of Aromaticity (HOMA). The amino group at the C2 position acts as a π-electron donor, which can influence the electron delocalization and thus the aromaticity of both rings. nih.gov Computational analysis would confirm the high degree of aromatic character in the purine system of this compound, which is crucial for its stability and its ability to engage in π-stacking interactions.
Biochemical Pathways and Metabolic Transformation Studies Non Human/in Vitro
Enzymatic Biotransformation of 2-(2-Aminopurin-9-yl)ethanol
There is currently no specific scientific literature available that details the enzymatic biotransformation of this compound. Research has not yet identified the specific enzymes responsible for its metabolism or the kinetics of such reactions in in vitro or non-human models. While the metabolism of structurally related nucleoside analogs is often initiated by phosphorylation, specific kinases or other enzymes that may act on this compound have not been documented.
Interaction with Purine (B94841) Salvage Pathway Enzymes
The purine salvage pathway is crucial for recycling purine bases from nucleotide degradation. Key enzymes in this pathway include adenine (B156593) phosphoribosyltransferase (APRT) and hypoxanthine-guanine phosphoribosyltransferase (HPRT). However, no studies have been published that investigate whether this compound serves as a substrate or inhibitor for these or other enzymes within the purine salvage pathway. Its potential to be converted into a nucleotide analog through this pathway remains uninvestigated.
Formation of Metabolites and Conjugates in Model Systems
Detailed studies to identify and characterize the metabolites and conjugates of this compound in any model system (e.g., liver microsomes, cell cultures) are not present in the available scientific literature. Consequently, there is no data on the chemical structures of its potential metabolic products, such as hydroxylated, oxidized, or conjugated forms.
The table below is a placeholder to illustrate how such data would be presented if it were available from research.
| Putative Metabolite/Conjugate | Model System | Analytical Method | Finding |
| Data Not Available | --- | --- | --- |
| Data Not Available | --- | --- | --- |
Comparative Metabolic Studies with Natural Purine Bases
Due to the absence of metabolic data for this compound, no comparative studies with natural purine bases like adenine or guanine (B1146940) have been conducted. Such studies would be essential to understand the similarities and differences in their metabolic fates and the enzymes involved.
The table below is a placeholder to illustrate how such comparative data would be presented if it were available.
| Feature | This compound | Adenine | Guanine |
| Primary Metabolic Enzyme | Not Determined | Adenine phosphoribosyltransferase (APRT) | Hypoxanthine-guanine phosphoribosyltransferase (HPRT) |
| Primary Metabolite | Not Determined | Adenosine (B11128) monophosphate (AMP) | Guanosine monophosphate (GMP) |
| Rate of Metabolism | Not Determined | Varies by tissue and cell type | Varies by tissue and cell type |
Role in Cellular Metabolic Regulation (in vitro models)
The influence of this compound on cellular metabolic regulation has not been a subject of published research. There is no information regarding its potential effects on nucleotide pools, energy metabolism, or signaling pathways in in vitro models. While other purine analogs are known to impact these processes, the specific role of this compound remains to be elucidated.
Applications in Molecular and Chemical Biology Research
Utilization as a Fluorescent Probe in Nucleic Acid Research
2-Aminopurine (B61359) (2-AP) is one of the most widely used fluorescent probes for studying the structure and dynamics of DNA and RNA. bham.ac.uknih.gov Its structural similarity to adenine (B156593) allows it to be incorporated into oligonucleotides with minimal distortion of the native structure. nih.gov The fluorescence of 2-AP is strongly quenched by stacking interactions with adjacent bases in a nucleic acid sequence. oup.comtaylorandfrancis.com Consequently, any process that alters this stacking, such as conformational changes or protein binding, results in a measurable change in fluorescence intensity, providing a powerful analytical signal. nih.goved.ac.uk
The sensitivity of 2-AP's fluorescence to its environment makes it an ideal probe for monitoring structural transitions in DNA and RNA. In well-structured, double-stranded DNA, the fluorescence of an incorporated 2-AP molecule is highly quenched due to efficient base stacking. oup.comtaylorandfrancis.com Conversely, in single-stranded regions or dynamic structures like hairpin loops, the reduced stacking leads to a significant increase in fluorescence. nih.govnih.gov This property allows researchers to monitor processes such as DNA melting, DNA breathing (transient opening of base pairs), and the folding of RNA into complex secondary and tertiary structures. bham.ac.uknih.gov
Fluorescence quenching studies using molecules like acrylamide (B121943) can further reveal the solvent accessibility of 2-AP at specific sites within an RNA molecule. nih.gov The degree of accessibility provides detailed information about local RNA structure and dynamics. nih.gov For instance, a 2-AP residue in a base-paired region is shielded and shows poor accessibility to quenchers, while a 2-AP in a single-base bulge is highly accessible. nih.gov
| 2-AP Position / RNA Structure | Relative Fluorescence Intensity | Solvent Accessibility (Fractional Accessibility, fa) | Interpretation |
|---|---|---|---|
| Base-Paired Stem | Low | Poor | Strong quenching due to extensive shielding and stacking with adjacent bases. nih.gov |
| Single-Base Bulge | High | Uniformly Accessible | Unstacked conformation, leading to high fluorescence and exposure to solvent. nih.gov |
| Hexanucleotide Loop | Moderate-High | Indistinguishable from unstructured RNA | Flexible and largely unstacked environment. nih.gov |
2-AP is a powerful tool for investigating the interactions between nucleic acids and proteins. The binding of a protein can alter the local conformation of DNA or RNA, leading to a change in 2-AP fluorescence. This has been particularly useful in studying enzymes that induce significant DNA distortion. bham.ac.uknih.gov
A classic example is the study of DNA methyltransferases, which flip their target base out of the DNA helix to perform catalysis. oup.com When 2-AP is substituted for the target base, this "base flipping" event moves the 2-AP from a quenched, stacked environment inside the helix to an unquenched, solvent-exposed environment in the enzyme's active site. oup.com This results in a dramatic increase in fluorescence intensity, providing a direct, real-time signal of the enzymatic process. oup.com This method has been applied to study a variety of DNA- and RNA-binding proteins. oup.comtaylorandfrancis.com
| Enzyme / Protein | Interaction Studied | Observed Fluorescence Change | Reference |
|---|---|---|---|
| M.HhaI (C5-Cytosine DNA Methyltransferase) | Base Flipping | Large fluorescence increase | oup.com |
| M.TaqI (N6-Adenine DNA Methyltransferase) | Base Flipping | Strongly enhanced fluorescence | oup.com |
| RB69 DNA Polymerase | dNTP binding and incorporation | Fluorescence quenching or enhancement depending on probe position | nih.gov |
| MS2 Coat Protein | Binding to RNA operator | Change in fluorescence dependent on substitution site | taylorandfrancis.com |
Förster Resonance Energy Transfer (FRET) is a spectroscopic technique that can measure distances between two fluorophores, a donor and an acceptor. While 2-AP is most often used as a direct environmental probe, its spectroscopic properties allow it to function as a FRET donor in certain applications. With an emission maximum around 370 nm, 2-AP can transfer energy to an appropriate acceptor dye that absorbs in this region.
By strategically placing 2-AP (as the donor) and an acceptor fluorophore at two different locations within a nucleic acid or a protein-nucleic acid complex, FRET can be used to measure distances and monitor conformational changes. For example, the bending of DNA upon protein binding could be monitored by measuring the change in FRET efficiency between a 2-AP residue and an acceptor dye placed on either side of the bend. This approach provides quantitative distance information that complements the qualitative environmental sensitivity of 2-AP fluorescence alone.
Investigation of Gene Expression Regulation Mechanisms
Beyond its use as a biophysical probe, the 2-aminopurine component of 2-(2-Aminopurin-9-yl)ethanol has been shown to directly interfere with cellular processes involved in gene expression, notably by affecting kinase activity and mRNA processing.
The regulation of gene expression is often controlled by the activation of transcription factors through signal transduction cascades, many of which involve protein phosphorylation by kinases. 2-Aminopurine is known to be an inhibitor of specific protein kinases, such as the double-stranded RNA-activated protein kinase (PKR). nih.gov By inhibiting such kinases, 2-AP can block the signaling pathways that lead to the activation of transcription factors.
For example, the induction of the Interferon-β (IFN-β) gene by double-stranded RNA requires the activation of pre-existing transcription factors through phosphorylation. taylorandfrancis.com Treatment with 2-AP has been demonstrated to specifically block this induction, suggesting that it interferes with the kinase-mediated signaling necessary for the transcription factors to become active and initiate gene expression. taylorandfrancis.com This activity is not due to a direct interaction with the transcription factor itself, but rather an upstream effect on the signaling pathway.
Research has revealed a specific and potent effect of 2-aminopurine on the processing of certain pre-mRNAs. In primary human lymphoid cells, 2-AP was found to selectively inhibit the expression of tumor necrosis factor alpha (TNF-α) by blocking the splicing of its mRNA. nih.govnih.gov
This effect is not due to an inhibition of transcription or a change in mRNA stability. nih.gov Instead, 2-AP prevents the removal of introns from the TNF-α pre-mRNA. This blockage causes the accumulation of unspliced precursor transcripts and prevents the formation of mature, translatable mRNA. nih.gov This inhibitory effect is highly selective, as the splicing of other genes, such as TNF-β and Interleukin-1 beta, is not affected. nih.gov This finding indicates that a 2-AP-sensitive component is required for the proper splicing of specific pre-mRNAs, revealing a layer of regulation in gene expression.
| Condition | TNF-α Pre-mRNA Level | Mature TNF-α mRNA Level | Mechanism |
|---|---|---|---|
| Control (Induced Cells) | Low (transient) | High | Normal splicing of precursor transcripts into mature mRNA. nih.gov |
| 2-AP Treatment (Induced Cells) | Accumulated High Level | Strongly Reduced | Inhibition of the splicing process, blocking the conversion of pre-mRNA to mRNA. nih.govnih.gov |
Development of Enzyme Inhibitors and Biochemical Modulators
The structural framework of 2-(6-Aminopurin-9-yl)ethanol, featuring a purine (B94841) core and a flexible hydroxyethyl (B10761427) side chain, makes it and its derivatives valuable scaffolds for the design of enzyme inhibitors and biochemical modulators. These compounds, as acyclic nucleoside analogs, can mimic endogenous nucleosides and interact with the active sites of various enzymes involved in purine metabolism and other cellular processes.
A prominent example among the derivatives of 9-substituted adenines is erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) . EHNA is a potent inhibitor of Adenosine (B11128) Deaminase (ADA), an enzyme crucial for purine metabolism that catalyzes the deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively. nih.govcngb.org The inhibitory action of EHNA on ADA is stereospecific, with the erythro diastereomer being more active. nih.gov The mechanism of inhibition is a two-step process that begins with competitive inhibition followed by a conformational change leading to a tightly bound enzyme-inhibitor complex. nih.gov
Furthermore, EHNA has been identified as a selective inhibitor of phosphodiesterase type 2 (PDE2), an enzyme involved in cyclic nucleotide signaling. wikipedia.orgcaymanchem.com This dual inhibitory activity highlights the potential of 9-substituted adenine derivatives to act as biochemical modulators in multiple signaling pathways. The inhibitory constants for EHNA against these enzymes are well-documented, providing a quantitative measure of its potency.
| Compound | Target Enzyme | Inhibition Constant | Notes |
|---|---|---|---|
| erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) | Adenosine Deaminase (ADA1) | Ki = 1.6–7.0 nM | The erythro diastereomer is more active. nih.gov |
| erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) | Phosphodiesterase 2 (PDE2) | IC50 = 0.8 - 4 µM | Selective inhibitor of cGMP-stimulated phosphodiesterase. tocris.com |
Tools for Elucidating Purine Metabolism Pathways
Acyclic nucleoside analogs, including 2-(6-Aminopurin-9-yl)ethanol and its derivatives, serve as valuable chemical tools for dissecting the complexities of purine metabolism. nih.gov By selectively inhibiting specific enzymes within this pathway, researchers can induce metabolic blocks and observe the resulting accumulation or depletion of metabolites, thereby elucidating enzyme function and pathway regulation.
The inhibition of adenosine deaminase by EHNA, for instance, has been instrumental in studying the physiological roles of adenosine. cngb.orgnih.gov By preventing the degradation of adenosine, EHNA allows for the localized accumulation of this nucleoside, enabling researchers to study its effects on various cellular processes, including neurotransmission, cardiovascular function, and inflammation.
Furthermore, purine analogs can be utilized to probe the substrate specificity and catalytic mechanisms of enzymes in the purine salvage pathway. scbt.com This pathway is critical for recycling purine bases and is a key target for therapeutic intervention in various diseases, including cancer and autoimmune disorders. The development of specific inhibitors for enzymes like purine nucleoside phosphorylase (PNP) has been a significant focus of research, with the ultimate goal of modulating T-cell mediated immunity. nih.govmetashapepharma.com While 2-(6-Aminopurin-9-yl)ethanol itself is not a primary PNP inhibitor, its structural motif is foundational for more complex analogs designed for this purpose.
The study of these analogs helps in understanding the intricate network of purine metabolism and its role in cellular homeostasis. The disruption of this pathway by such inhibitors can have profound effects on cell growth and proliferation, making them important subjects of study in cancer research. researchgate.net
Structural Biology and Biophysical Studies
The understanding of how 2-(6-Aminopurin-9-yl)ethanol and its derivatives interact with their protein targets at a molecular level is crucial for rational drug design. Structural biology techniques, such as X-ray crystallography, provide atomic-level insights into these interactions, guiding the optimization of inhibitor potency and selectivity.
Biophysical techniques are essential for quantifying the binding affinity and thermodynamics of ligand-protein interactions. Methods such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can be employed to determine the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS) of binding, providing a complete thermodynamic profile of the interaction. Although specific biophysical studies on the interaction of 2-(6-Aminopurin-9-yl)ethanol with its targets are not extensively reported, such analyses are standard in the characterization of enzyme inhibitors. For example, quartz crystal microbalance (QCM) studies have been used to demonstrate the affinity of a peptide for an adeninyl moiety, showcasing a method that could be applied to study the binding of 2-(6-Aminopurin-9-yl)ethanol. researchgate.net
Computational approaches, such as molecular docking and molecular dynamics simulations, complement experimental data by predicting the binding modes of these inhibitors and providing insights into the dynamics of the protein-ligand complex. These computational studies can help in understanding the structural basis for the inhibitory activity of adenine derivatives and guide the design of new, more potent inhibitors. nih.gov
Future Directions and Emerging Research Avenues
Development of Next-Generation Synthetic Methodologies
Future synthetic efforts will likely pivot from traditional chemical methods towards more efficient, sustainable, and highly selective next-generation methodologies. A significant emerging avenue is the use of biocatalysis, particularly employing enzymes like purine (B94841) nucleoside phosphorylases (PNPs) for the synthesis of purine nucleoside analogs. nih.govmdpi.com
Enzymatic and Chemo-enzymatic Synthesis: PNPs catalyze the reversible phosphorolysis of nucleosides, a reaction that can be harnessed for the synthesis of new analogs. mdpi.com Researchers have successfully used a one-pot, two-enzyme system combining a pyrimidine (B1678525) nucleoside phosphorylase (PyNP) and a PNP to produce various purine nucleosides with high yields. nih.gov This chemo-enzymatic approach offers superior chemo-, regio-, and stereoselectivity under greener reaction conditions compared to conventional chemical synthesis. nih.gov Future work could focus on discovering or engineering novel PNPs with tailored substrate specificity to directly synthesize N9-substituted 2-aminopurines like 2-(2-Aminopurin-9-yl)ethanol, potentially lowering production costs and environmental impact. nih.govchemrxiv.org
Novel Chemical Strategies: Concurrently, innovation in chemical synthesis continues. A recently developed reconstructive methodology for the synthesis of the core 2-aminopurine (B61359) structure involves the creation and transformation of a condensed tetrazolopyrimidine intermediate. mdpi.com This approach circumvents the use of harsh reagents like phosphoryl chloride, which are common in traditional methods. mdpi.com Applying such innovative, reconstructive strategies to the synthesis of N9-alkylated derivatives could provide more efficient and scalable routes to this compound and its analogs.
| Methodology | Key Features | Potential Advantages for this compound Synthesis |
| Biocatalytic (PNP-based) | Uses enzymes to catalyze glycosylation/transglycosylation. nih.govmdpi.com | High stereoselectivity for N9 substitution, environmentally friendly ("green chemistry"), potential for one-pot reactions. nih.gov |
| Reconstructive Chemistry | Builds the purine ring from pyrimidine precursors via novel intermediates (e.g., tetrazolopyrimidine). mdpi.com | Avoids harsh reagents, offers an alternative to traditional multi-step condensations. |
| Continuous Flow Synthesis | Employs immobilized enzymes in flow reactors. chemrxiv.org | Improved process control, easier product isolation, potential for industrial-scale production. |
Exploration of Novel Biological Targets and Therapeutic Concepts
The 2-aminopurine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. This provides a strong foundation for exploring this compound and its future analogs as therapeutic agents.
Kinase Inhibition: Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle and are validated targets in oncology. nih.gov Structure-based drug design has led to the development of 2-aminopurine derivatives as potent and selective CDK2 inhibitors, with activity against triple-negative breast cancer cells. nih.gov Future research could rationally design analogs of this compound to target the ATP-binding pocket of CDK2 or other cancer-relevant kinases, such as Polo-like kinase 1 (PLK1). mdpi.com
Antiviral and Antimicrobial Targets: Tricyclic derivatives of 2-aminopurine have been shown to be effective inhibitors of bacterial purine-nucleoside phosphorylase (PNP), an enzyme crucial for the purine salvage pathway in microbes. nih.govnih.gov This suggests a therapeutic concept where analogs of this compound could be developed as novel antibacterial agents. Furthermore, the structural similarity to nucleosides like acyclovir (B1169) suggests potential applications in antiviral therapies, targeting viral polymerases or other enzymes involved in viral replication. nih.gov
| Potential Target Class | Specific Example | Therapeutic Concept |
| Protein Kinases | Cyclin-dependent kinase 2 (CDK2) nih.gov | Anticancer agent for tumors with overactive CDK2, such as triple-negative breast cancer. nih.gov |
| Metabolic Enzymes | Bacterial Purine-Nucleoside Phosphorylase (PNP) nih.gov | Novel antibiotic targeting the bacterial purine salvage pathway. |
| Viral Enzymes | Viral DNA/RNA Polymerases | Antiviral agent that acts as a chain terminator or competitive inhibitor. |
| Bromodomains | Bromodomain-containing protein 4 (BRD4) mdpi.com | Epigenetic therapy for cancer by inhibiting the interaction of BRD4 with acetylated histones. |
Integration with Advanced Single-Molecule Biophysics
The intrinsic fluorescence of the 2-aminopurine (2AP) moiety makes this compound an ideal candidate for advanced biophysical studies, particularly at the single-molecule level. 2AP is arguably the most widely used fluorescent probe for investigating the structure, dynamics, and interactions of nucleic acids. cambridge.org
The ethanol (B145695) group at the N9 position allows the molecule to be readily incorporated into synthetic DNA or RNA oligonucleotides, where it can act as a direct, minimally perturbing replacement for an adenine (B156593) base. oup.com The fluorescence of 2AP is exquisitely sensitive to its local microenvironment; its quantum yield is high when it is in a flexible, unstacked conformation but is significantly quenched when stacked with neighboring bases within a duplex or folded structure. cambridge.orgpnas.org
This property can be leveraged in single-molecule Fluorescence Resonance Energy Transfer (smFRET) experiments. nih.govwikipedia.org By placing this compound within a nucleic acid strand as a donor or acceptor fluorophore, researchers can observe conformational changes in real-time. nih.govyoutube.com This opens up avenues to:
Probe Enzyme Mechanisms: Directly visualize transient intermediates in DNA repair, replication, and transcription by observing the flipping of the 2AP base out of the DNA helix by enzymes like methyltransferases. oup.com
Map RNA Folding Landscapes: Monitor the folding and unfolding pathways of complex RNA structures, such as ribozymes and riboswitches, by tracking distance changes between the 2AP probe and another fluorophore. nih.gov
Characterize Protein-DNA Interactions: Study the dynamics of protein binding to DNA and the conformational changes induced in the nucleic acid upon complex formation. cambridge.org
Computational Design and Rational Development of Analogues
Computational chemistry provides powerful tools to accelerate the discovery and optimization of novel molecules based on the this compound scaffold. An integrated computational-experimental approach will be crucial for the rational development of next-generation analogues with tailored properties.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed to build predictive models. nih.govmdpi.com These models establish a mathematical relationship between the three-dimensional properties (steric, electrostatic, hydrophobic fields) of a series of this compound analogues and their biological activity (e.g., IC50 against a specific kinase). nih.gov Such models can guide the design of new compounds with enhanced potency before they are synthesized, saving time and resources.
Molecular Docking and Dynamics: Molecular docking simulations can predict the binding mode and affinity of designed analogues within the active site of a biological target, such as the ATP-binding pocket of CDK2. nih.gov This provides crucial insights into the specific molecular interactions—hydrogen bonds, hydrophobic contacts—that drive binding. Following docking, molecular dynamics (MD) simulations can be used to study the stability of the ligand-protein complex over time and to understand the dynamic nature of the interactions. nih.govnih.gov MD simulations are also invaluable for interpreting data from biophysical experiments, as they can model the conformational dynamics of 2AP-labeled nucleic acids and help correlate observed fluorescence changes with specific structural transitions. nih.govarxiv.org
Summary of Computational Approaches:
| Technique | Application | Outcome |
|---|---|---|
| 3D-QSAR (CoMFA/CoMSIA) | Predict biological activity of virtual analogues. nih.govmdpi.com | Guide the design of new compounds with improved potency and selectivity. |
| Molecular Docking | Predict binding pose and affinity of analogues in a target's active site. nih.gov | Prioritize compounds for synthesis; understand key binding interactions. |
| Molecular Dynamics (MD) | Simulate the motion and stability of ligand-target complexes or labeled nucleic acids over time. nih.govnih.gov | Validate docking poses; elucidate dynamic behavior; interpret biophysical data. |
Expanding Applications in Diagnostics and Biosensing Technologies
The environment-sensitive fluorescence of the 2-aminopurine core makes this compound a powerful building block for the creation of novel diagnostic tools and biosensors. nih.govbath.ac.uknih.govacs.org The fundamental principle involves designing a recognition element (e.g., a DNA or RNA aptamer) that undergoes a conformational change upon binding to a specific target analyte. By incorporating this compound into this recognition element, the binding event can be transduced into a measurable optical signal.
Aptamer-Based Biosensors: Aptamers are short, single-stranded nucleic acid sequences that can be selected to bind to a wide range of targets with high affinity and specificity. By strategically placing a 2AP residue within an aptamer sequence, a "signal-on" or "signal-off" sensor can be created. For example, a glucose-binding DNA aptamer incorporating 2AP showed a distinct increase in fluorescence upon binding to glucose, allowing for its quantification. nih.govbohrium.com This concept can be extended to a vast array of clinically relevant biomarkers, including:
Small molecules (e.g., metabolites, toxins)
Metal ions
Proteins (e.g., disease markers)
Specific viral RNA or bacterial DNA sequences
Quencher-Free Detection Systems: Many fluorescence-based sensors require a separate quencher molecule, which can add complexity and cost. The self-quenching nature of 2AP when incorporated into a DNA probe allows for the design of simple, quencher-free systems. nih.gov For instance, a sensor for L-cysteine was developed using a 2AP-labeled DNA hairpin probe. The binding of the target analyte caused the hairpin to unfold, separating the 2AP from quenching neighboring bases and generating a strong fluorescence signal. nih.gov This strategy holds great promise for developing rapid, cost-effective, and highly sensitive point-of-care diagnostic tests. bath.ac.uk
Q & A
Q. How can thermodynamic properties (e.g., vaporization enthalpy) be modeled for this compound?
- Answer : Computational frameworks like the "centerpiece" approach, validated for ethanolamine derivatives, can predict thermodynamic properties. Density functional theory (DFT) calculations coupled with experimental calorimetry data refine these models .
Methodological Notes
- Crystallography : SHELX programs are open-source and compatible with modern detectors, but users must validate results against electron density maps to avoid overfitting .
- SAR Studies : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target enzymes before in vitro testing .
- Impurity Control : Follow ICH Q3A guidelines for qualification thresholds in pharmaceutical-grade synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
